3-BENZYL-7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE
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Overview
Description
3-Benzyl-7-[(2-methoxy-5-nitrophenyl)methoxy]-4,8-dimethyl-2H-chromen-2-one is a complex organic compound belonging to the class of chromen-2-ones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-7-[(2-methoxy-5-nitrophenyl)methoxy]-4,8-dimethyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of Benzyl and Methoxy-Nitrophenyl Groups: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, while the methoxy-nitrophenyl group can be added through a nucleophilic substitution reaction using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-7-[(2-methoxy-5-nitrophenyl)methoxy]-4,8-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or hydrogenation catalysts to reduce nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and methoxy-nitrophenyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
3-Benzyl-7-[(2-methoxy-5-nitrophenyl)methoxy]-4,8-dimethyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Benzyl-7-[(2-methoxy-5-nitrophenyl)methoxy]-4,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells through the modulation of signaling pathways and the inhibition of key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferone: A simpler chromen-2-one derivative with known biological activities.
Coumarin: A parent compound of chromen-2-ones, widely studied for its diverse applications.
Warfarin: A well-known anticoagulant that is structurally related to chromen-2-ones.
Uniqueness
3-Benzyl-7-[(2-methoxy-5-nitrophenyl)methoxy]-4,8-dimethyl-2H-chromen-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-benzyl-7-[(2-methoxy-5-nitrophenyl)methoxy]-4,8-dimethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO6/c1-16-21-10-12-23(32-15-19-14-20(27(29)30)9-11-24(19)31-3)17(2)25(21)33-26(28)22(16)13-18-7-5-4-6-8-18/h4-12,14H,13,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBKZEKLKAOLLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=C(C=CC(=C3)[N+](=O)[O-])OC)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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